![molecular formula C15H14O B12886148 1-Propyldibenzo[b,d]furan CAS No. 65319-50-8](/img/structure/B12886148.png)
1-Propyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyldibenzo[b,d]furan is an organic compound belonging to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds characterized by a furan ring fused to two benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the cyclization of diaryl ethers. This process typically requires the use of metal catalysts, such as palladium or copper, to facilitate the formation of the dibenzofuran core . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production of this compound often relies on the O-arylation of substituted phenols followed by cyclization. This method is favored due to its efficiency and scalability. The use of metal complex catalysis is common in industrial settings to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Propyldibenzo[b,d]furan has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Propyldibenzo[b,d]furan and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal chemistry, its anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Dibenzofuran: The parent compound of 1-Propyldibenzo[b,d]furan, characterized by a similar structure but without the propyl group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Dibenzodioxin: Similar in structure but contains an additional oxygen atom in the ring system.
Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Propriétés
Numéro CAS |
65319-50-8 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-propyldibenzofuran |
InChI |
InChI=1S/C15H14O/c1-2-6-11-7-5-10-14-15(11)12-8-3-4-9-13(12)16-14/h3-5,7-10H,2,6H2,1H3 |
Clé InChI |
BUKJVDSGLXRAGM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C3=CC=CC=C3OC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



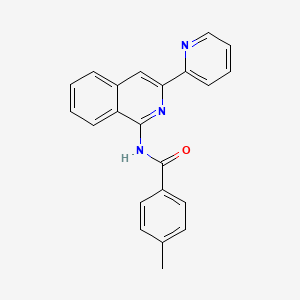
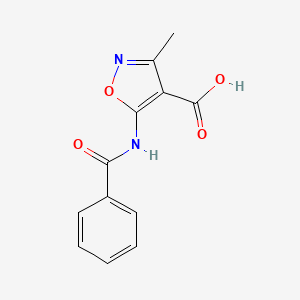
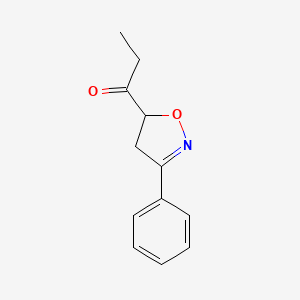

![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
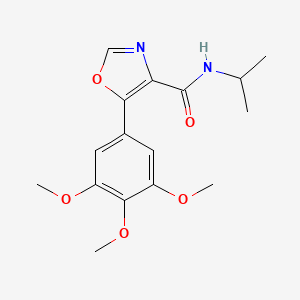
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
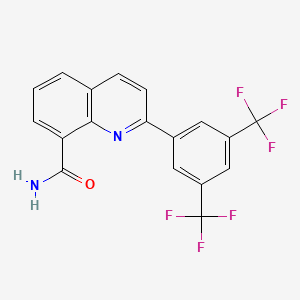
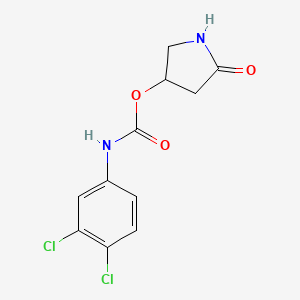

![(2S,6R)-2-Methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B12886158.png)
![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
